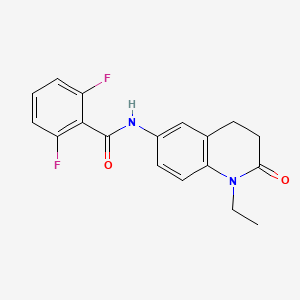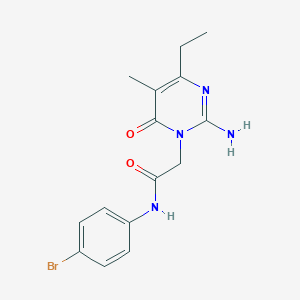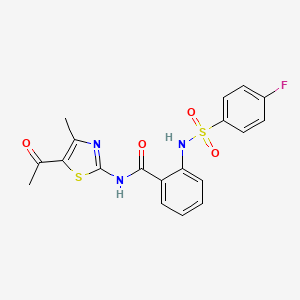![molecular formula C27H30ClN5O3 B2432384 2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223820-63-0](/img/structure/B2432384.png)
2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H30ClN5O3 and its molecular weight is 508.02. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Triazole derivatives have been investigated for their antibacterial properties. The compound may exhibit antimicrobial effects against various bacterial strains. Researchers could explore its mechanism of action, efficacy, and potential use in combating multidrug-resistant pathogens .
- Given the presence of the triazole nucleus, this compound might also possess antifungal activity. Investigating its effectiveness against fungal infections could be a valuable avenue of research .
- Triazoles have been studied as potential antiviral agents. Researchers could assess whether this compound shows inhibitory effects against specific viruses. Understanding its mode of action and potential clinical applications would be crucial .
- Some triazole derivatives exhibit antioxidant properties. Investigating whether this compound can scavenge free radicals and protect cells from oxidative damage would be relevant .
- Triazoles have been explored for their anti-inflammatory potential. Researchers could investigate whether this compound modulates inflammatory pathways and contributes to reducing inflammation .
- The triazole scaffold has been incorporated into various anticancer agents. Researchers might explore whether this compound shows cytotoxic effects against cancer cells, its selectivity, and potential mechanisms of action .
Antibacterial Activity
Antifungal Potential
Antiviral Properties
Antioxidant Activity
Anti-Inflammatory Effects
Anticancer Research
Mechanism of Action
Target of Action
The primary target of this compound is the A2B receptor . The A2B receptor is a subtype of adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B receptor subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .
Mode of Action
The compound acts as an antagonist of the A2B receptor This binding blocks the receptor and prevents it from binding to its natural ligand, which is adenosine in the case of the A2B receptor . This blockage can inhibit the downstream effects that would normally be triggered by the activation of the receptor .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor, and subsequently angiogenesis, which is one of the major mechanisms for tumor growth regulation . Therefore, by acting as an antagonist of the A2B receptor, this compound could potentially inhibit these pathways and their downstream effects .
Pharmacokinetics
Similar compounds with the [1,2,4]triazolo[4,3-a]quinazoline scaffold have been studied, and their in silico admet profiles have been summarized
Result of Action
The antagonistic action of this compound on the A2B receptor could potentially result in anticancer activity . By blocking the A2B receptor, the compound may inhibit the release of angiogenic factors and thus the growth of tumors . In addition, the compound could potentially influence the balance of pro-apoptotic and pro-oncogenic proteins, such as Bcl-2-associated X protein (BAX) and Bcl-2 .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These could include the concentration of adenosine in the local environment, as the A2B receptor requires a high level of adenosine for activation Other factors could include the pH and temperature of the environment, the presence of other interacting molecules, and the specific characteristics of the tumor microenvironment
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-cyclohexyl-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O3/c1-17(2)15-31-25(35)22-12-11-19(24(34)29-21-9-4-3-5-10-21)14-23(22)33-26(31)30-32(27(33)36)16-18-7-6-8-20(28)13-18/h6-8,11-14,17,21H,3-5,9-10,15-16H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFKTAAXUOHXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)
![3-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2432307.png)


![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine](/img/structure/B2432311.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)


![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)
![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2432324.png)